molecular formula C10H11BrFNO B13387040 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide

5-Bromo-2-fluoro-N,N,3-trimethylbenzamide

Cat. No.: B13387040
M. Wt: 260.10 g/mol
InChI Key: AKJQCMJESZSMNY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,N,3-trimethylbenzamide (CAS 2635937-65-2) is a high-purity benzamide derivative intended for research and further manufacturing applications. This compound, with a molecular formula of C₁₀H₁₁BrFNO and a molecular weight of 260.10 g/mol, is characterized by a purity of ≥97% . It is supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . As a versatile building block in organic synthesis, this compound is particularly valuable in medicinal chemistry for the exploration and development of new pharmacologically active molecules. Its structure features bromine and fluorine substituents on the aromatic ring, which are common in drug discovery for tuning the molecular properties of lead compounds. The compound is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should handle with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed handling procedures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

5-bromo-2-fluoro-N,N,3-trimethylbenzamide

InChI

InChI=1S/C10H11BrFNO/c1-6-4-7(11)5-8(9(6)12)10(14)13(2)3/h4-5H,1-3H3

InChI Key

AKJQCMJESZSMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N(C)C)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Fluoro N,n,3 Trimethylbenzamide and Analogous Structures

Strategies for Regioselective Introduction of Halogen Substituents on Benzamide (B126) Cores

The precise placement of halogen atoms on the benzamide core is crucial for the desired chemical properties of the final molecule. The directing effects of the existing substituents on the aromatic ring play a significant role in the outcome of halogenation reactions.

Direct Bromination and Fluorination Approaches

Direct electrophilic aromatic substitution is a common method for introducing bromine and fluorine atoms onto a benzene (B151609) ring. However, achieving the desired regioselectivity in a polysubstituted ring can be challenging.

For the synthesis of a 5-bromo-2-fluoro-3-methyl substituted pattern, the order of halogen introduction is critical. Starting with 2-fluoro-3-methylbenzoic acid, direct bromination would likely lead to a mixture of products due to the directing effects of the fluorine, methyl, and carboxylic acid groups. The fluorine and methyl groups are ortho-, para-directing, while the carboxylic acid is meta-directing.

Electrophilic bromination of aromatic compounds is a well-established transformation. nih.gov Various brominating agents can be employed, with the choice often influencing the regioselectivity and reactivity.

Table 1: Common Brominating Agents for Aromatic Compounds

Brominating Agent Typical Conditions Notes
Bromine (Br₂) Lewis acid catalyst (e.g., FeBr₃, AlCl₃) A classic and effective method.
N-Bromosuccinimide (NBS) Acid catalyst (e.g., H₂SO₄) or radical initiator A milder and more selective brominating agent.

Zeolites have also been shown to induce high para-selectivity in the bromination of substituted benzenes, which could be a valuable strategy in controlling the regiochemistry. google.com

Direct fluorination of aromatic rings is often more challenging due to the high reactivity of elemental fluorine. Therefore, milder and more selective electrophilic fluorinating agents are typically used.

Halogen Exchange Reactions for Fluorine Incorporation

A common strategy for introducing fluorine into an aromatic ring is through a halogen exchange reaction, often referred to as the Halex process. This typically involves the displacement of a different halogen, such as chlorine or bromine, with fluoride (B91410). However, this method is more prevalent in activated aromatic systems and may not be directly applicable to the synthesis of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide from a bromo-precursor.

A more versatile approach for introducing fluorine is through the Sandmeyer or Balz-Schiemann reactions, which proceed via a diazonium salt intermediate. For instance, an appropriately substituted aniline (B41778) can be converted to its corresponding diazonium salt, which can then be treated with a fluoride source, such as fluoroboric acid (HBF₄) in the Balz-Schiemann reaction, to introduce the fluorine atom. A patent describes a method for preparing 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite (B80452), which proceeds through a similar diazonium intermediate. google.com

Formation of the N,N-Disubstituted Amide Bond

The formation of the amide bond is a fundamental transformation in organic chemistry and is the final key step in the synthesis of this compound.

Carboxylic Acid Activation and Amidation Techniques

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated to facilitate the reaction. Common methods for activating carboxylic acids include conversion to an acyl chloride, an acid anhydride, or an active ester.

Table 2: Common Carboxylic Acid Activating Agents for Amidation

Activating Agent Intermediate Formed Typical Conditions
Thionyl chloride (SOCl₂) Acyl chloride Often performed neat or in an inert solvent.
Oxalyl chloride ((COCl)₂) Acyl chloride Milder than thionyl chloride, often with a catalytic amount of DMF.
Carbodiimides (e.g., DCC, EDC) O-acylisourea Typically in the presence of an additive like HOBt or DMAP.

Once the carboxylic acid is activated, it can readily react with a secondary amine, in this case, dimethylamine, to form the desired N,N-disubstituted amide. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Alternative Amide Bond Formation Strategies

While carboxylic acid activation is the most common approach, other methods for amide bond formation exist. These include the use of coupling reagents that mediate the reaction between a carboxylic acid and an amine without the need for isolating an activated intermediate. organic-chemistry.org Boronic acid catalysts have also been explored for direct amidation reactions. organic-chemistry.orgresearchgate.net

Synthesis of Key Precursor Intermediates

The synthesis of this compound relies on the availability of the key precursor, 5-bromo-2-fluoro-3-methylbenzoic acid. The synthesis of this intermediate requires a regiocontrolled introduction of the substituents.

A plausible synthetic route could start from a commercially available fluorotoluene derivative. For example, the bromination of 4-fluorotoluene (B1294773) can be directed to the 3-position by carrying out the reaction in glacial acetic acid in the presence of iodine and iron. google.com The resulting 3-bromo-4-fluorotoluene (B1266451) can then be further functionalized.

Another key intermediate could be 5-bromo-2-fluorobenzeneboronic acid, which can be prepared from 1-bromo-4-fluorobenzene (B142099) through lithiation followed by reaction with a trialkyl borate. google.com This boronic acid could then be a substrate for cross-coupling reactions to introduce the methyl and carboxylic acid functionalities.

The synthesis of 3-bromo-4-fluorobenzoic acid has been described starting from fluorobenzene, which is first acylated with acetyl chloride, followed by bromination and then oxidation of the acetyl group with hypochlorite. google.com

A synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate has been reported starting from methyl 2-amino-4-fluoro-5-methylbenzoate via a Sandmeyer-type reaction using sodium nitrite and copper(I) bromide in hydrobromic acid. chemicalbook.com This intermediate could potentially be converted to the desired 5-bromo-2-fluoro-3-methylbenzoic acid through a series of steps.

Preparation of 5-Bromo-2-fluoro-3-methylbenzoic Acid Derivatives

A primary and logical route to this compound involves the initial synthesis of the corresponding benzoic acid precursor, 5-bromo-2-fluoro-3-methylbenzoic acid, or its activated derivatives. The synthesis of this key intermediate can be approached in several ways, often starting from more readily available substituted toluenes or benzoic acids.

One common strategy is the bromination of a suitably substituted 2-fluoro-3-methylbenzoic acid. The directing effects of the existing substituents on the aromatic ring play a crucial role in the regioselectivity of this electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The carboxylic acid group, being a meta-director, will influence the position of bromination. The interplay of these directing effects will determine the final position of the bromine atom.

Alternatively, a Sandmeyer-type reaction on a corresponding aminobenzoic acid derivative can provide a pathway to introduce the bromo or fluoro substituent at a specific position. For instance, a patent describes the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate from methyl 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite. google.com This highlights a viable route to a closely related analogue.

Once the 5-bromo-2-fluoro-3-methylbenzoic acid is obtained, it typically requires activation to facilitate the subsequent amidation reaction. A common method is the conversion of the carboxylic acid to the more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-2-fluoro-3-methylbenzoyl chloride can then readily react with an appropriate amine.

Synthesis of N,N-Dimethyl-3-methylaniline or Related Amine Precursors

The synthesis of the amine portion of the target molecule, specifically N,N-dimethyl-3-methylaniline, is another critical aspect of certain convergent synthetic strategies. Industrial production of N,N-dimethylaniline often involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.org A similar approach can be envisioned for the synthesis of N,N-dimethyl-3-methylaniline starting from 3-methylaniline (m-toluidine).

The reaction of 3-methylaniline with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base would yield the desired N,N-dimethyl-3-methylaniline. Care must be taken to control the reaction conditions to favor dialkylation and minimize the formation of the mono-methylated product, N-methyl-3-methylaniline. Over-alkylation to form a quaternary ammonium (B1175870) salt is also a potential side reaction to be controlled.

Modern approaches to N-alkylation of anilines also include catalytic methods using carbon dioxide and a suitable reducing agent, which are considered greener alternatives.

Interconversion Strategies Utilizing Halogenated Benzaldehydes (e.g., 5-Bromo-2-fluorobenzaldehyde)

Halogenated benzaldehydes, such as 5-bromo-2-fluorobenzaldehyde (B134332), serve as versatile intermediates in the synthesis of various substituted aromatic compounds, including benzamides. ontosight.ainbinno.comambeed.comchemicalbook.com The aldehyde functionality can be oxidized to a carboxylic acid, which can then be converted to the desired amide.

The synthesis of 5-bromo-2-fluorobenzaldehyde itself can be achieved through the bromination of 2-fluorobenzaldehyde (B47322). One reported method involves the reaction of 2-fluorobenzaldehyde with potassium bromate (B103136) and sulfuric acid, yielding the desired product in high yield. chemicalbook.com

Once 5-bromo-2-fluorobenzaldehyde is obtained, it can be oxidized to 5-bromo-2-fluorobenzoic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This benzoic acid can then be subjected to the amidation procedures described earlier.

Alternatively, the aldehyde can be a precursor in multi-step synthetic sequences where the methyl group at the 3-position is introduced through a separate reaction, such as a Grignard reaction followed by reduction, before the final oxidation and amidation steps.

Role of Arylboronic Acids (e.g., 5-Bromo-2-fluoro-3-methylphenylboronic acid) in Convergent Syntheses

Arylboronic acids are pivotal reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netlibretexts.org The synthesis of a precursor like 5-bromo-2-fluoro-3-methylphenylboronic acid allows for a convergent approach to the target benzamide.

The preparation of such a boronic acid can be achieved from the corresponding aryl halide, for example, 1,5-dibromo-2-fluoro-3-methylbenzene. Reaction of this dihalide with a strong base like n-butyllithium followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis would yield the desired boronic acid. A supplier for (5-Bromo-2-fluoro-3-methylphenyl)boronic acid is available, indicating its accessibility for synthetic applications. abacipharma.com

With the boronic acid in hand, a Suzuki-Miyaura coupling reaction can be employed to form a carbon-carbon bond, for instance, by coupling with a suitable partner to introduce the N,N-dimethylcarbamoyl group. However, a more common strategy would be to utilize the boronic acid to construct the core aromatic structure, followed by functional group manipulations to install the amide moiety.

For example, the boronic acid could be coupled with a partner that already contains the necessary precursors for the amide and methyl groups, followed by final transformations. The versatility of the Suzuki coupling allows for the connection of complex molecular fragments, making it a powerful tool in the synthesis of highly substituted molecules. libretexts.org

Chemo- and Regioselectivity Control in Multistep Syntheses

In the synthesis of polysubstituted aromatic compounds like this compound, controlling chemo- and regioselectivity is paramount. saskoer.capediaa.comresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a reaction on a molecule.

During electrophilic aromatic substitution reactions, such as bromination, the directing effects of the substituents already present on the benzene ring dictate the position of the incoming electrophile. saskoer.ca For a precursor like 2-fluoro-3-methylbenzoic acid, the interplay between the ortho-, para-directing fluoro and methyl groups and the meta-directing carboxylic acid group must be carefully considered to achieve the desired 5-bromo substitution pattern. Reaction conditions, including the choice of brominating agent and catalyst, can be optimized to favor the desired regioisomer.

In multi-step syntheses, the order of reactions is crucial for achieving the desired outcome. For example, it may be more advantageous to introduce the bromine atom at an early stage and then use its electronic properties to direct subsequent substitutions. Conversely, it might be necessary to protect certain functional groups to prevent them from reacting under specific conditions, and then deprotect them later in the synthetic sequence.

The choice of coupling partners and catalysts in cross-coupling reactions is also critical for controlling selectivity. For instance, in a Suzuki coupling, the reactivity of different aryl halides can be exploited to achieve selective coupling at one position while leaving another halide intact for further functionalization.

Considerations for Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and sustainability. acs.orgdst.gov.innih.govrsc.orgnih.gov Factors such as cost of starting materials, reaction efficiency, safety, and environmental impact become increasingly important.

For the synthesis of this compound, a scalable process would favor routes that utilize readily available and inexpensive starting materials. High-yielding reactions are preferred to maximize efficiency and minimize waste. The use of hazardous reagents should be minimized or replaced with safer alternatives.

Modern synthetic methodologies are increasingly focused on green chemistry principles. This includes the use of catalytic methods over stoichiometric reagents to reduce waste. acs.orgresearchgate.net For the amidation step, direct catalytic amidation of the carboxylic acid with the amine is a more sustainable alternative to the traditional method involving the preparation of an acyl chloride, as it avoids the use of harsh chlorinating agents and the generation of acidic byproducts. researchgate.net

Solvent selection is another critical aspect of sustainable synthesis. The use of greener solvents, or even solvent-free reaction conditions, can significantly reduce the environmental footprint of a process. acs.orgnih.gov Furthermore, designing a synthesis that allows for the recycling of catalysts and solvents is highly desirable for large-scale production. Process optimization to reduce reaction times and energy consumption also contributes to a more sustainable and economically viable manufacturing process.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Investigation of Electrophilic Aromatic Substitution Dynamics on the Halogenated Benzamide (B126) System

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. libretexts.org The regiochemical outcome of such reactions on the 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide ring is determined by the directing effects of the existing substituents. The aromatic ring has two available positions for substitution, C4 and C6. The directing influence of each substituent is summarized below.

-CON(CH₃)₂ (N,N-dimethylcarbamoyl) group: This tertiary amide group is a deactivating, meta-directing group due to its electron-withdrawing nature. It will direct incoming electrophiles to the positions meta to itself, which are C4 and C6.

-F (Fluoro) group: Halogens are deactivating but ortho, para-directing. The fluoro group at C2 will direct incoming electrophiles to C4 (meta) and C6 (para).

-CH₃ (Methyl) group: The methyl group is an activating, ortho, para-directing group. From its position at C3, it directs electrophiles to C2, C4 (ortho), and C6 (para).

-Br (Bromo) group: Like fluorine, bromine is a deactivating, ortho, para-directing group. From C5, it directs electrophiles to C4 (ortho) and C6 (ortho).

SubstituentPositionElectronic EffectDirecting InfluenceTarget Positions
-FC2Deactivatingortho, paraC4, C6
-CH₃C3Activatingortho, paraC4, C6
-CON(CH₃)₂C1DeactivatingmetaC4, C6
-BrC5Deactivatingortho, paraC4, C6

Analysis of Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) occurs when a nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

In this compound, the potential leaving groups are the fluoride (B91410) at C2 and the bromide at C5. The N,N,3-trimethylbenzamide moiety acts as the necessary electron-withdrawing group to activate the ring for nucleophilic attack.

Substitution at C2 (Fluorine): The fluoro group is ortho to the electron-withdrawing amide group. This positioning provides significant stabilization for the Meisenheimer complex intermediate, making the C2 position highly susceptible to nucleophilic attack.

Substitution at C5 (Bromine): The bromo group is meta to the amide group. An electron-withdrawing group in the meta position does not offer resonance stabilization to the anionic intermediate. libretexts.org Consequently, nucleophilic substitution at the C5 position is significantly less favorable than at the C2 position.

Therefore, SNAr reactions on this substrate are expected to proceed with high regioselectivity, with the nucleophile displacing the fluoride at the C2 position. Although fluoride is typically a poor leaving group in SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, further promoting the initial attack. masterorganicchemistry.com

Amide Bond Reactivity and Mechanistic Studies of Transformations

The tertiary amide bond in this compound is generally stable and unreactive due to resonance stabilization. nih.govrsc.org However, specialized methods have been developed for its cleavage and subsequent transformation.

A novel and efficient method for the cleavage of tertiary amide bonds involves a radical-polar crossover mechanism. nih.govrsc.orgrsc.org This process can be achieved using a copper(II) bromide/Selectfluor hybrid system under mild conditions. nih.govscispace.com The proposed mechanism proceeds as follows:

Radical Abstraction: The CuBr₂/Selectfluor system selectively abstracts a benzylic hydrogen atom from one of the N-methyl groups. nih.govrsc.org

Radical-Polar Crossover: This generates a benzylic carbon radical. This intermediate undergoes a process that leads to the selective cleavage of the N–C bond. nih.govrsc.orgresearchgate.net

Formation of Acyl Fluoride: The cleavage results in the formation of a highly useful acyl fluoride intermediate. rsc.orgscispace.com

This reaction is notable for its efficiency and selectivity in breaking the robust tertiary amide linkage. nih.gov

The acyl fluoride intermediate generated from the amide bond cleavage is a versatile synthetic handle. nih.govrsc.org Acyl fluorides balance stability with reactivity, being more stable than other acyl halides but more reactive than esters and amides. cas.cnresearchgate.net This allows for a one-pot derivatization strategy where the newly formed acyl fluoride is reacted in situ with a variety of nucleophiles. nih.govrsc.orgresearchgate.net This approach has been successfully used to synthesize a broad range of compounds, including:

Amides: Reaction with primary or secondary amines.

Esters: Reaction with alcohols.

Ketones: Reaction with organometallic carbon nucleophiles.

This two-step sequence of cleavage and derivatization provides a powerful synthetic route for transforming a stable tertiary amide into other valuable functional groups under mild conditions. nih.govrsc.orgscispace.com

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The presence of two different halogen atoms (F and Br) on the aromatic ring allows for selective functionalization using transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide. nih.govorganic-chemistry.org A key aspect of this reaction is the relative reactivity of different carbon-halogen bonds in the oxidative addition step of the catalytic cycle. The reactivity order is generally C–I > C–Br > C–Cl >> C–F.

In the case of this compound, the significant difference in reactivity between the C-Br bond and the C-F bond allows for highly selective cross-coupling. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond at the C5 position, leaving the much stronger C-F bond at C2 intact. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura coupling at the C5 position would involve:

Oxidative Addition: Pd(0) catalyst inserts into the C-Br bond.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This selectivity makes the Suzuki-Miyaura reaction an excellent method for derivatizing the C5 position of this compound without disturbing the fluorine atom, which can be reserved for subsequent transformations like SNAr.

Reaction TypeReactive SiteKey Mechanistic FeatureExpected Outcome
Electrophilic Aromatic SubstitutionC4 / C6Consensus of substituent directing effectsSubstitution of H with an electrophile
Nucleophilic Aromatic SubstitutionC2Stabilization of Meisenheimer complex by ortho-amide groupSubstitution of F with a nucleophile
Amide CleavageAmide N-C bondRadical-polar crossover mechanismFormation of an acyl fluoride
Suzuki-Miyaura CouplingC5Preferential oxidative addition into C-Br bond over C-F bondSubstitution of Br with an organic group

Computational and Experimental Insights into Substituent Effects on Reactivity:A credible analysis of how the bromo, fluoro, and trimethyl substituents on the benzamide core influence the compound's reactivity is contingent on dedicated research. This would typically involve comparative studies with analogs lacking one or more of these substituents, alongside computational calculations (e.g., Density Functional Theory) to probe parameters like bond dissociation energies, molecular orbital energies, and charge distributions. Such specific data for this compound has not been reported in the peer-reviewed literature.

Given the strict requirement for scientifically accurate and non-speculative content, it is not possible to generate the requested article sections. Further empirical research and computational studies are necessary to elucidate the chemical properties and reactivity of this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments delivers an unambiguous structural assignment.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment. The aromatic region is expected to show two distinct signals for the two aromatic protons. The proton at position 6 would likely appear as a doublet, coupled to the adjacent fluorine atom, while the proton at position 4 would appear as a singlet or a narrow doublet due to a smaller four-bond coupling to the fluorine. The methyl group attached to the aromatic ring at position 3 will resonate as a singlet in the aromatic methyl region. The N,N-dimethyl groups introduce additional complexity. Due to hindered rotation around the amide C-N bond, these two methyl groups can be diastereotopic, potentially giving rise to two separate singlets in the spectrum, a characteristic feature of N,N-disubstituted amides.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic H-4~7.5 - 7.7dJ(H,F) ≈ 2-4
Aromatic H-6~7.2 - 7.4dJ(H,F) ≈ 8-10
N-CH₃ (syn)~2.8 - 3.1s-
N-CH₃ (anti)~2.7 - 3.0s-
Ar-CH₃~2.3 - 2.5s-
Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region (165-175 ppm). The aromatic carbons will appear between 110 and 165 ppm, with their chemical shifts influenced by the attached substituents (Bromo, Fluoro, Methyl, and Amide groups). The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. The carbons of the N,N-dimethyl and the aromatic methyl groups will resonate in the upfield region of the spectrum.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique used to specifically probe the fluorine atom in the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons (H-1 and H-3), providing additional confirmation of the substitution pattern.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons, although for this specific substitution pattern, long-range couplings might be weak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected from the N-methyl protons to the amide carbonyl carbon, and from the aromatic methyl protons to the adjacent aromatic carbons (C2, C3, C4), unequivocally confirming the placement of all substituents on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-N stretching vibrations, aromatic C=C stretching bands, and C-H stretching vibrations for the methyl and aromatic protons. The C-F and C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C-Br bond might also be more prominent in the Raman spectrum compared to the IR.

Interactive Data Table: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide)1630 - 1680Strong
C-N Stretch1250 - 1350Medium-Strong
Aromatic C=C1450 - 1600Medium-Variable
C-H (sp³) Stretch2850 - 3000Medium
C-H (sp²) Stretch3000 - 3100Weak
C-F Stretch1000 - 1300Strong
C-Br Stretch500 - 650Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁BrFNO), the experimentally determined mass should match the calculated exact mass to within a few parts per million (ppm). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), which would show two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule could include the loss of the dimethylamino group or the cleavage of the amide bond (alpha-cleavage), leading to the formation of a benzoyl cation derivative. The observation of these specific fragment ions would strongly support the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

As of the current available scientific literature, a detailed single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, experimentally determined crystallographic data, including parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's structure and its physical properties in the solid phase.

While theoretical calculations can predict molecular geometry in the gaseous phase, experimental determination via X-ray crystallography is essential to confirm the structure in the crystalline solid state. Such an analysis would reveal the precise conformation of the benzamide (B126) moiety, the orientation of the N,N-dimethyl and 3-methyl groups, and the nature of any intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing.

Without a published crystal structure, a definitive and detailed discussion of the solid-state characteristics of this compound remains speculative. The acquisition of such data would be a valuable contribution to the chemical sciences, providing a foundational piece of structural information for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods allow for the detailed examination of its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state geometry of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide can be optimized to its lowest energy conformation.

In this optimized structure, the benzamide (B126) core would be largely planar, though the N,N-dimethyl and 3-methyl groups would introduce some steric hindrance, potentially causing slight out-of-plane distortions. The bond lengths and angles would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine and fluorine atoms would likely shorten the adjacent C-C bonds in the aromatic ring, while the electron-donating methyl group at the 3-position would have the opposite effect. The energetics of different conformers, particularly concerning the rotation around the C-N amide bond, could also be calculated to determine the most stable rotational isomer.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C(O)-N Bond Length~1.36 Å
C=O Bond Length~1.24 Å
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
Dihedral Angle (O=C-N-C)~10-20°

Note: These are estimated values based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

The electronic charge distribution within this compound dictates its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this distribution. For this molecule, the MEP would show regions of negative potential (electron-rich) around the electronegative oxygen, fluorine, and to a lesser extent, bromine atoms. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms of the methyl groups and the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amide nitrogen, influenced by the electron-donating methyl groups. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the aromatic ring, particularly near the electron-withdrawing bromo and fluoro substituents. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. The introduction of various substituents on the benzamide unit can significantly alter the HOMO-LUMO gap and thus modulate the molecule's reactivity sci-hub.se.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These are estimated values based on FMO analyses of similarly substituted benzamides and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry can be employed to model reaction pathways and identify transition states, providing detailed insights into reaction mechanisms. For this compound, potential reactions could include nucleophilic aromatic substitution, reactions at the amide carbonyl group, or transformations involving the methyl groups.

By modeling the reaction coordinates and calculating the energy profiles, the activation energies for different potential reactions can be determined. This allows for the prediction of the most favorable reaction pathway. For instance, the mechanism of hydrolysis of the amide bond could be investigated by modeling the approach of a water molecule or hydroxide (B78521) ion, identifying the tetrahedral intermediate, and calculating the energy barrier for the formation and breakdown of this intermediate.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: By using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted. These calculations would show the influence of the electronic environment on each nucleus. For example, the carbon atom attached to the fluorine would exhibit a large chemical shift due to fluorine's high electronegativity. The protons of the N,N-dimethyl groups might show distinct signals due to restricted rotation around the C-N amide bond. High-throughput workflows are being developed to make the computation of chemical shifts for a large number of molecules more tractable nih.govkettering.edu.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations can help in assigning the observed spectral bands to specific molecular vibrations. For instance, the characteristic C=O stretching frequency of the amide group would be predicted, and its position would be influenced by the electronic effects of the substituents on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in solution or in a crystal). MD simulations model the movement of atoms over time, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.

For this compound, MD simulations could be used to:

Study Intermolecular Interactions: Simulate the molecule in a solvent to understand how it interacts with solvent molecules. In a simulated crystal, MD can shed light on the packing forces and the nature of intermolecular interactions, such as halogen bonding (involving the bromine atom) and π-π stacking of the aromatic rings. Studies on aromatic amides have used MD simulations to investigate their stability and assembly mechanisms acs.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational chemistry tools instrumental in drug design and development. ijpsr.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For compounds analogous to this compound, which belongs to the substituted benzamide class, QSAR and QSPR models have been developed to predict various activities and properties, thereby guiding the synthesis of more potent and effective molecules.

Research in this area has demonstrated that the biological activities of substituted benzamides can be effectively modeled using various molecular descriptors. nih.gov These descriptors quantify different aspects of the molecular structure, such as topology, electronic distribution, and steric effects.

A study on a series of substituted benzamides with antimicrobial activity revealed that their efficacy could be predicted using topological descriptors. nih.gov Specifically, molecular connectivity indices (²χv and ²χ) and Kier's shape index (κα1) were found to be significant in modeling the antimicrobial activity. nih.gov The robustness and predictive power of the developed QSAR models were confirmed by low residual activity and high cross-validated r² values. nih.gov

In another QSAR study focusing on N-(4, 6-dimethyl-2-pyridinyl) benzamides as non-acidic anti-inflammatory agents, a 3D-QSAR model was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN MFA) approach. ijapbc.com This model highlighted the importance of electrostatic interactions in determining the anti-inflammatory activity. ijapbc.com The findings suggested that incorporating electronegative groups at the meta position of the benzamide ring could enhance the pharmacological activity by influencing the electron distribution. ijapbc.com The model demonstrated good predictive capability for both the training and test sets of compounds. ijapbc.com

Furthermore, structure-activity relationship studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have provided insights into the influence of various substituents. acs.org It was observed that electron-withdrawing groups, such as fluorine, at the C-5 position of the benzamide core were less tolerated, suggesting that the electronic properties of the substituents play a crucial role in the compound's activity. acs.org Conversely, smaller, electron-rich substitutions at the C-5 position were found to be more potent. acs.org

The general approach in these studies involves generating a set of molecular descriptors for a series of analogous compounds and then using statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates these descriptors with the observed activity or property. ijpsr.com The quality of a QSAR model is often evaluated using statistical parameters like the correlation coefficient (r²) and the predictive r² for external validation. ijpsr.com

The data from such studies can be summarized to highlight the key descriptors and their impact on the modeled activity.

QSAR Model Type Analogous Compound Series Key Descriptors Statistical Method Findings
2D-QSARSubstituted Benzamides (Antimicrobial)Topological descriptors (²χv, ²χ), Kier's shape index (κα1)Not SpecifiedAntimicrobial activity is correlated with molecular shape and connectivity. nih.gov
3D-QSARN-(4, 6 dimethyl-2-pyridinyl) benzamides (Anti-inflammatory)Electrostatic field descriptorskNN MFAElectrostatic interactions are crucial; electronegative groups at the meta position may improve activity. ijapbc.com
SARBenzamides (Antitubercular)Substituent electronic properties (electron-withdrawing vs. electron-rich)Not ApplicableElectron-withdrawing groups at C-5 are less tolerated; smaller, electron-rich groups enhance potency. acs.org

These computational models provide a rational basis for the design of new benzamide derivatives with improved biological activities. By understanding the structural requirements for a desired activity or property, chemists can prioritize the synthesis of compounds that are more likely to be successful, thus saving time and resources in the drug discovery process.

Derivatization Strategies and Synthetic Applications

Design and Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that the fluorine atom imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. ossila.com Compounds with a bromo-fluoro-aromatic scaffold are recognized as key building blocks for synthesizing biologically active molecules. ossila.com For instance, structurally related compounds like 4-Bromo-2-fluoro-N-methylbenzamide serve as crucial intermediates in the synthesis of androgen-receptor antagonists, such as the prostate cancer drug Enzalutamide. chemicalbook.com

The title compound, 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide, represents a versatile platform for creating libraries of novel compounds for biological screening. The bromine atom can be readily replaced or used as a handle for coupling reactions to introduce diverse substituents, while the rest of the molecule provides a stable and specifically functionalized core. The strategic placement of the fluoro, methyl, and dimethylamide groups influences the electronic and steric properties of derivatives, which is a key aspect of rational drug and pesticide design.

Table 1: Potential Bioactive Scaffolds via Derivatization

Reaction Type at C-Br Bond Introduced Moiety Potential Application Area
Suzuki Coupling Aryl / Heteroaryl Kinase Inhibitors, Antivirals
Buchwald-Hartwig Amination Amines / N-Heterocycles GPCR Modulators, CNS Agents
Sonogashira Coupling Alkynes Antifungal Agents, Herbicides

Utilization as a Molecular Building Block for Assembling Complex Organic Architectures

As a molecular building block, this compound offers multiple points for synthetic elaboration, enabling the construction of complex organic architectures. The primary reactive site is the carbon-bromine bond, which is susceptible to a wide array of metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of the fluorine atom ortho to the amide and the methyl group meta to it provides electronic and steric biases that can be exploited for regioselective synthesis. The N,N-dimethylamide group is generally robust and non-reactive under many cross-coupling conditions, preserving its structure while modifications are made elsewhere on the aromatic ring. This stability makes the compound a reliable component for multi-step synthetic sequences aimed at producing intricate molecular targets. The use of such fluorinated building blocks is a widespread strategy for accessing complex molecules that would be difficult to synthesize otherwise. americanelements.com

Development of Functionalized Derivatives for Material Science Applications

The synthesis of novel organic materials with tailored electronic, optical, or thermal properties often relies on the functionalization of aromatic cores. While direct research on this compound in material science is not widely published, analogous bromo-aromatic compounds have been successfully used as precursors for advanced materials. For example, derivatives of 5-bromo-2-aminobenzimidazole have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. mdpi.com

The derivatization of this compound through cross-coupling reactions can be used to introduce conjugated systems, such as oligo- or poly-aromatic groups, at the 5-position. This extension of π-conjugation is a fundamental strategy for creating organic semiconductors, dye-sensitized solar cell components, and organic light-emitting diode (OLED) materials. The fluorine and amide functionalities can further modulate the properties of these materials by influencing their molecular packing, solubility, and electronic energy levels.

Exploiting Orthogonal Reactivity of Halogen and Amide Functionalities for Diverse Transformations

A key feature of this compound in synthetic chemistry is the orthogonal reactivity of its functional groups. This means that one functional group can be reacted selectively without affecting the others, allowing for precise and controlled molecular assembly.

Carbon-Bromine (C-Br) Bond: This is the most synthetically versatile site. It readily participates in palladium-, copper-, or nickel-catalyzed reactions. For example, Suzuki-Miyaura coupling with boronic acids can introduce new aryl or vinyl groups, a strategy widely used in organic synthesis. nih.gov Similarly, Buchwald-Hartwig amination can form C-N bonds, and Sonogashira coupling can create C-C triple bonds. mdpi.com

Carbon-Fluorine (C-F) Bond: The aryl C-F bond is exceptionally strong and is typically inert to the conditions used for C-Br bond transformations. This high stability is a cornerstone of its utility, allowing the fluorine atom to remain as a permanent structural and electronic modifier while chemistry is performed at the bromine position.

Amide Functionality: The tertiary N,N-dimethylamide group is highly stable and resistant to hydrolysis, reduction, and many organometallic reagents. This robustness ensures that the amide core remains intact during the functionalization of the C-Br bond, simplifying synthetic planning and execution.

This difference in reactivity allows for a stepwise derivatization strategy. First, the C-Br bond can be functionalized through a variety of cross-coupling reactions. Subsequently, if desired, the amide group could be transformed under more forcing conditions (e.g., strong acid/base hydrolysis or reduction with powerful hydrides), although this is less common due to its stability.

Table 2: Orthogonal Reactivity of Functional Groups

Functional Group Typical Reactivity Common Transformations Conditions
Bromo (C-Br) High Cross-Coupling (Suzuki, Heck, etc.) Metal Catalysis (e.g., Pd, Cu)
Fluoro (C-F) Low (Inert) Generally unreactive Stable under cross-coupling conditions

This orthogonal reactivity makes this compound a powerful and predictable building block for constructing complex, highly functionalized molecules for a wide range of applications.

Medicinal Chemistry Research Applications of 5 Bromo 2 Fluoro N,n,3 Trimethylbenzamide Scaffolds

Rational Design and Synthesis of Biological Target Ligands and Inhibitors

No research was found on the rational design and synthesis of biological target ligands and inhibitors using a 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide scaffold.

Structure-Activity Relationship (SAR) Studies of Substituted Benzamides in Target Binding

There are no available Structure-Activity Relationship (SAR) studies for this compound.

Application as Scaffolds for Kinase Inhibitor Development (e.g., HPK1 inhibitors)

The application of this compound as a scaffold for kinase inhibitor development, including for HPK1 inhibitors, has not been reported in scientific literature.

Utilization in the Design of Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Tankyrase inhibitors)

There is no documented utilization of this compound in the design of Poly(ADP-ribose) Polymerase (PARP) inhibitors, such as Tankyrase inhibitors.

Exploration as Scaffolds for G-Protein Coupled Receptor (GPCR) Ligands and Allosteric Modulators

No explorations of this compound as a scaffold for G-Protein Coupled Receptor (GPCR) ligands or allosteric modulators have been published.

Integration into Proteolysis-Targeting Chimeras (PROTACs) as Warheads or Ligand Components

The integration of this compound into Proteolysis-Targeting Chimeras (PROTACs) has not been described in the available literature.

Investigation of Molecular Targets and Associated Biological Pathways

There are no investigations detailing the molecular targets and associated biological pathways of this compound.

Unable to Generate Article: Lack of Specific Research Data

Despite a comprehensive search for scientific literature, detailed research findings on the cellular impact of "this compound" and its direct analogs are not available in the public domain. As a result, it is not possible to generate an article that adheres to the user's strict outline and content requirements, which mandate in-depth, scientifically accurate information and data tables based on existing research.

The search for information on the specific biological processes affected by this compound and its close structural relatives did not yield any specific studies. General searches for broader categories of benzamide (B126) derivatives provided some information on their potential antimicrobial, antifungal, or anticancer properties. However, these findings are not specific enough to the requested chemical scaffold and lack the detailed cellular impact assessments and quantitative data necessary to fulfill the user's request for a thorough and focused article.

Therefore, without the foundational research data on the cellular effects of this compound analogs, the generation of the requested article, including the specified section "7.4. Cellular Impact Assessment of Benzamide Analogs on Specific Biological Processes" and the accompanying data tables, cannot be completed at this time. Further scientific investigation into the biological activities of this specific compound is required before a comprehensive review of its medicinal chemistry research applications and cellular impact can be authored.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Fluoro N,n,3 Trimethylbenzamide

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of complex amide bonds is a cornerstone of medicinal chemistry, and the efficiency of this process is paramount. rsc.org While traditional methods often rely on stoichiometric coupling reagents that generate significant waste, modern research increasingly focuses on catalytic approaches. sigmaaldrich.com Future efforts for synthesizing 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide could greatly benefit from the development and application of novel catalytic systems.

Research into catalysts for direct amidation, which avoids the pre-activation of carboxylic acids, is a key area. ucl.ac.uk Boronic acid-based catalysts, for instance, have demonstrated effectiveness in forming amides under milder conditions. sigmaaldrich.comorganic-chemistry.org Similarly, transition metal catalysts, such as those based on ruthenium, offer pathways for the dehydrogenative coupling of alcohols and amines, presenting a greener alternative to traditional routes. sigmaaldrich.com Biocatalysis, using enzymes like lipases or engineered ATP-dependent enzymes, represents another frontier, offering high selectivity and sustainability for amide bond formation. rsc.org The application of these advanced catalytic methods could lead to higher yields, reduced waste, and more cost-effective production on a larger scale. ucl.ac.ukcatrin.com

Table 1: Potential Catalytic Systems for Synthesis of this compound
Catalyst TypePotential AdvantagesKey Research Focus
Boron-Based Catalysts (e.g., Boronic Acids)Mild reaction conditions, waste reduction, high functional group tolerance. sigmaaldrich.comucl.ac.ukOptimizing catalyst structure for hindered or poorly nucleophilic substrates.
Transition Metal Catalysts (e.g., Ru, Ni, Cu)Enables alternative reaction pathways like dehydrogenative coupling and C-H activation. sigmaaldrich.comacs.orgImproving catalyst turnover, broadening substrate scope, and reducing catalyst loading.
Biocatalysts (e.g., Lipases, Amide Synthases)High chemo- and enantioselectivity, sustainable (aqueous conditions, biodegradable). rsc.orgEnzyme engineering to enhance stability and activity for non-natural substrates.

Exploration of Unconventional Reaction Methodologies for Functionalization

Beyond improving its initial synthesis, future research should explore unconventional methods to modify the this compound scaffold. Such "late-stage functionalization" is critical in drug discovery for rapidly generating analogs with diverse properties.

One promising area is the use of radical cross-coupling reactions. Recent advances have demonstrated that unactivated alkyl halides can be coupled with a variety of nucleophiles, including amides, under copper catalysis. acs.org This could allow for the introduction of novel alkyl groups onto the benzamide (B126) core. Another innovative approach involves the use of isocyanides in multicomponent reactions, which can rapidly build molecular complexity from simple, readily available starting materials. catrin.com This methodology offers a versatile and efficient route to complex amides that were previously challenging to synthesize. catrin.com Exploring these and other modern synthetic strategies, such as photoredox catalysis or electrochemical synthesis, could unlock new chemical space and provide access to novel derivatives of the parent compound.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical synthesis. rsc.orgcam.ac.uk For this compound, these computational tools offer powerful predictive capabilities.

De novo molecular design algorithms can generate billions of novel, yet synthetically accessible, chemical structures based on a desired target profile. schrodinger.com By using the core of this compound as a starting point, AI models could design new analogs with optimized properties, such as improved potency or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.orgyoutube.com Furthermore, ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, identify optimal reaction conditions, and even propose novel synthetic routes. cam.ac.uk Applying these predictive models could significantly accelerate the discovery of new derivatives and streamline their synthesis, reducing the reliance on trial-and-error experimentation. cam.ac.ukresearchgate.net

Table 2: AI/ML Applications in the Development of this compound Analogs
AI/ML TechniqueObjectiveExpected Outcome
Generative Models (e.g., RNNs, GANs)De novo design of novel analogs with desired properties. rsc.orgIdentification of new chemical scaffolds with potentially higher efficacy and better safety profiles. schrodinger.com
Predictive ADMET ModelingIn silico screening of virtual compounds for pharmacokinetic and toxicity properties. rsc.orgyoutube.comPrioritization of candidates for synthesis, reducing late-stage attrition.
Retrosynthesis PredictionProposing efficient and viable synthetic pathways for novel target molecules. rsc.orgAcceleration of the synthesis planning process and discovery of more efficient routes.

Expansion of Biological Application Scope beyond Current Paradigms

Substituted benzamides are a well-established class of pharmacologically active molecules with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govcyberleninka.ru Given the specific substitution pattern of this compound, a crucial future direction is to conduct broad biological screening to uncover its full therapeutic potential.

For example, many benzamide derivatives act as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. nih.gov Investigating the activity of this compound against various HDAC isoforms could reveal potential applications in oncology. Similarly, the presence of halogen atoms (bromine and fluorine) can enhance antimicrobial or antifungal activity. nih.gov Therefore, screening the compound against a panel of pathogenic bacteria and fungi could identify new leads for infectious disease research. A systematic evaluation of its activity in various biological assays is essential to expand its application scope beyond any currently known roles.

Investigation of Solid-State Properties and Polymorphism for Pharmaceutical Development

For any compound intended for pharmaceutical use, a thorough understanding of its solid-state properties is critical. nih.gov Active pharmaceutical ingredients (APIs) can often exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.netciplabiosimilars.co.za Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which directly impact the safety and efficacy of a drug product. nih.govuninsubria.it

Future research must involve a comprehensive polymorph screen for this compound. This involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and characterizing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.netuninsubria.it Identifying the most thermodynamically stable polymorph is crucial for ensuring product consistency and a long shelf-life. ciplabiosimilars.co.za Such studies are fundamental for de-risking the compound for further pharmaceutical development and ensuring that a robust and reproducible solid form is selected for formulation. scite.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.